2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)-
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Overview
Description
2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- is a chemical compound known for its unique structure and properties It is an ester derivative of 2-propenoic acid, featuring a cyano group and a hydroxyphenyl group
Preparation Methods
The synthesis of 2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- typically involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- can be compared with other similar compounds, such as:
2-Propenoic acid, ethyl ester: Lacks the cyano and hydroxyphenyl groups, resulting in different chemical and biological properties.
2-Cyano-3-(2-hydroxyphenyl)-2-propenoic acid: Similar structure but without the ester group, leading to variations in reactivity and applications.
2-Hydroxyphenylacetonitrile: Contains the hydroxyphenyl and cyano groups but lacks the propenoic acid moiety, affecting its overall properties and uses.
Properties
IUPAC Name |
ethyl 2-cyano-3-(2-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-5-3-4-6-11(9)14/h3-7,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQRQNMTVVNOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408018 |
Source
|
Record name | 2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128720-08-1 |
Source
|
Record name | 2-Propenoic acid, 2-cyano-3-(2-hydroxyphenyl)-, ethyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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